

An In-depth Technical Guide to Methyl 2-bromo-5-propylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-bromo-5-propylthiazole-4-carboxylate

Cat. No.: B1455033

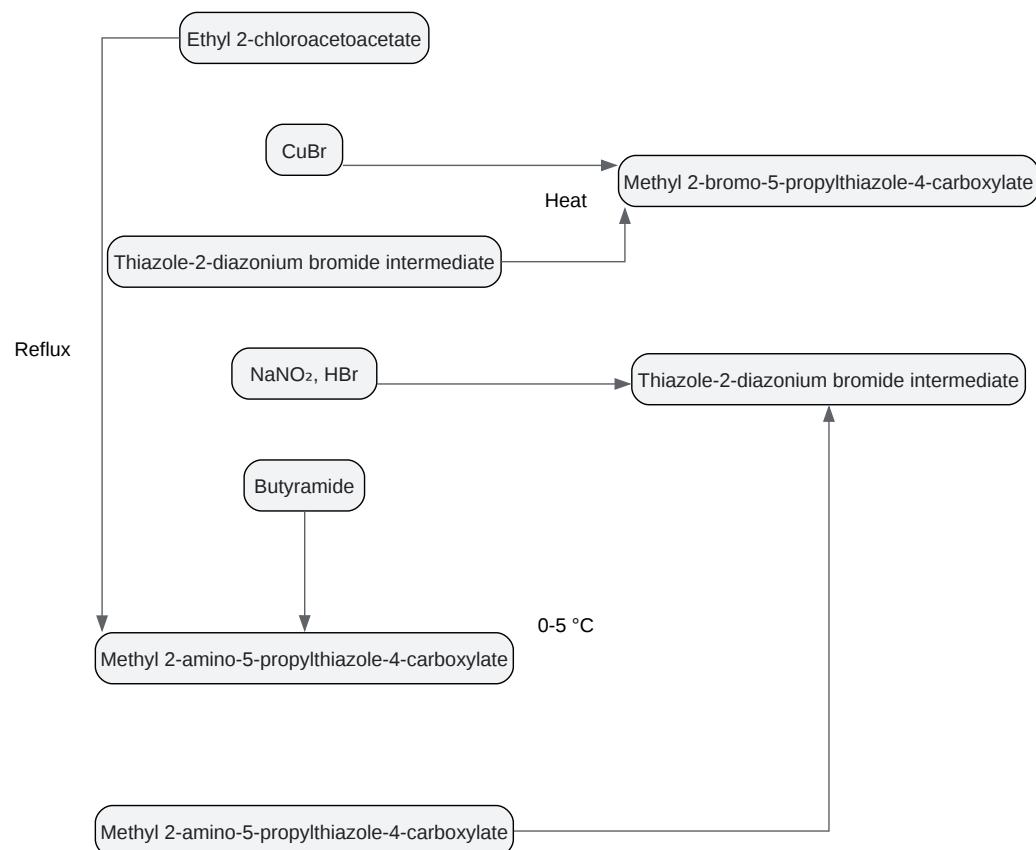
[Get Quote](#)

CAS Number: 1120214-96-1

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-bromo-5-propylthiazole-4-carboxylate is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The thiazole ring is a key structural motif in numerous biologically active molecules, including approved pharmaceuticals. The presence of a bromine atom at the 2-position and a propyl group at the 5-position, along with a methyl carboxylate at the 4-position, provides a versatile scaffold for further chemical modifications, making it a valuable building block in drug discovery and the development of novel organic materials. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis strategy, potential applications, and key analytical characterization methods.


Chemical Properties and Data

A summary of the key chemical properties for **Methyl 2-bromo-5-propylthiazole-4-carboxylate** is presented in the table below.

Property	Value	Source
CAS Number	1120214-96-1	[1]
Molecular Formula	C ₈ H ₁₀ BrNO ₂ S	Calculated
Molecular Weight	264.14 g/mol	Calculated
IUPAC Name	methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate	[2]

Proposed Synthesis Pathway

While a specific, documented synthesis for **Methyl 2-bromo-5-propylthiazole-4-carboxylate** is not readily available in the published literature, a robust and logical synthetic route can be devised based on well-established methodologies for the synthesis of substituted thiazoles. The proposed pathway involves a multi-step process commencing with the Hantzsch thiazole synthesis, followed by a Sandmeyer reaction to introduce the bromine atom.

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **Methyl 2-bromo-5-propylthiazole-4-carboxylate**.

Experimental Protocol: A General Approach

Step 1: Synthesis of Methyl 2-amino-5-propylthiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.^[3] This reaction involves the condensation of an α -haloketone with a thioamide.

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-formylpentanoate (1 equivalent) in a suitable solvent such as ethanol.
- **Thioamide Addition:** Add thiourea (1 equivalent) to the solution.
- **Cyclization:** Add a catalytic amount of a base, such as pyridine, to the mixture. Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature. The product, ethyl 2-amino-5-propylthiazole-4-carboxylate, may precipitate out of the solution. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 2: Synthesis of **Methyl 2-bromo-5-propylthiazole-4-carboxylate** via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic or heteroaromatic ring into a halide.^{[4][5]}

- **Diazotization:**
 - Suspend Methyl 2-amino-5-propylthiazole-4-carboxylate (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%).
 - Cool the suspension to 0-5 °C in an ice-salt bath.
 - Slowly add a solution of sodium nitrite (NaNO₂) in water (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this

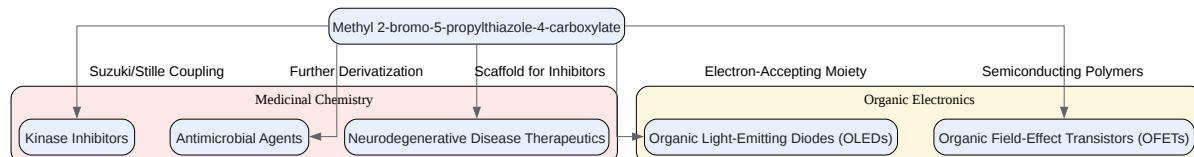
temperature to ensure complete formation of the diazonium salt.

- Bromination:

- In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.
- Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
- After the addition is complete, warm the reaction mixture to room temperature and then gently heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

- Work-up and Purification:

- Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield pure **Methyl 2-bromo-5-propylthiazole-4-carboxylate**.


Potential Applications in Research and Development

The structural features of **Methyl 2-bromo-5-propylthiazole-4-carboxylate** make it a promising candidate for various applications, primarily in drug discovery and materials science.

Medicinal Chemistry

The 2-bromothiazole moiety is a versatile handle for introducing the thiazole scaffold into larger molecules through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.^{[6][7]} Thiazole derivatives are known to exhibit a wide range of biological activities.

- Kinase Inhibitors: The thiazole ring is a common core structure in many kinase inhibitors used in cancer therapy.[8][9] The 2-bromo position allows for the strategic attachment of various aryl or heteroaryl groups, which can interact with the ATP-binding site of kinases.
- Antimicrobial Agents: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[10][11] The propyl group at the 5-position may enhance lipophilicity, potentially improving cell membrane permeability and antimicrobial activity.
- Neurodegenerative Disease Research: Substituted thiazoles have been investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's. For example, they have been used as scaffolds for inhibitors of enzymes such as Glycogen Synthase Kinase 3 (GSK-3).[12]

[Click to download full resolution via product page](#)

Caption: Potential applications of **Methyl 2-bromo-5-propylthiazole-4-carboxylate**.

Organic Electronics

Thiazole-containing compounds are known to possess interesting electronic properties and have been incorporated into organic semiconductors.[13][14]

- Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the thiazole ring can be utilized in the design of electron-transporting or emissive materials for OLEDs.

- Organic Field-Effect Transistors (OFETs): Polymers incorporating thiazole units have been investigated for their charge transport properties in OFETs. The 2-bromo position allows for the polymerization of this monomer through cross-coupling reactions to create conjugated polymers.

Analytical Characterization: Expected Spectroscopic Data

While experimental data for this specific compound is not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - A singlet for the methyl ester protons ($-\text{OCH}_3$) is expected around 3.8-4.0 ppm.
 - The propyl group will show a triplet for the terminal methyl group ($-\text{CH}_3$) around 0.9-1.0 ppm, a sextet for the methylene group adjacent to the methyl group ($-\text{CH}_2-$) around 1.6-1.8 ppm, and a triplet for the methylene group attached to the thiazole ring ($-\text{CH}_2-$) around 2.8-3.0 ppm.
- ^{13}C NMR:
 - The carbonyl carbon of the ester is expected around 160-165 ppm.
 - The carbon atoms of the thiazole ring will appear in the aromatic region, with the C2 carbon bearing the bromine atom being the most downfield.
 - The carbons of the propyl group and the methyl ester will appear in the aliphatic region.

Infrared (IR) Spectroscopy

- A strong absorption band corresponding to the $\text{C}=\text{O}$ stretching of the ester group is expected around $1710\text{-}1730\text{ cm}^{-1}$.
- C-H stretching vibrations of the alkyl groups will be observed in the $2850\text{-}3000\text{ cm}^{-1}$ region.

- Vibrations associated with the C=N and C=C bonds of the thiazole ring will appear in the 1500-1650 cm^{-1} region.
- A C-Br stretching vibration may be observed in the fingerprint region, typically below 700 cm^{-1} .

Mass Spectrometry (MS)

- The mass spectrum will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Safety and Handling

As with any brominated organic compound, **Methyl 2-bromo-5-propylthiazole-4-carboxylate** should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[\[15\]](#)[\[16\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

Methyl 2-bromo-5-propylthiazole-4-carboxylate is a valuable, albeit not extensively studied, heterocyclic building block. Its synthesis can be reliably achieved through established methods like the Hantzsch synthesis and Sandmeyer reaction. The presence of a reactive bromine atom and other functional groups provides a platform for diverse chemical transformations, making it a promising intermediate for the development of novel pharmaceuticals, particularly kinase inhibitors and antimicrobial agents, as well as for applications in the field of organic electronics. Further research into the specific properties and reactions of this compound is warranted to fully explore its potential.

References

- The Versatility of 2,5-Dibromothiazole in Medicinal Chemistry: A Hub for Therapeutic Innov

- Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
- Methyl 2-bromo-5-methylthiazole-4-carboxyl
- Ethyl 2-amino-4-(4-chlorobenzyl)
- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
- Methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxyl
- 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics.
- Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed.
- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives.
- 1120214-96-1|Methyl 2-bromo-5-propylthiazole-4-carboxyl
- SAFETY D
- Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by Cul in acetonitrile. RSC Publishing.
- Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC - NIH.
- Diazotization of heterocyclic primary amines.
- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
- Processes for preparing thiazole carboxylic acids.
- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoriodo)benzene. PubMed.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive.
- Hantzsch pyridine synthesis. Wikipedia.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- esterification - alcohols and carboxylic acids. Chemguide.

- 2-Bromo-4-methylthiazole-5-carboxylic acid 96 40003-41-6. Sigma-Aldrich.
- Diazotization-bromination of aromatic amines using polymersupported nitrite ion promoted by cuprous bromide in w
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. Zenodo.
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
- 2-Bromo-4-chlorothiazole-5-carboxylic acid. CymitQuimica.
- Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Deriv
- Ethyl 2-aminothiazole-5-carboxyl
- Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β -Ketoacyl-ACP Synthase mtFabH. PLOS One.
- Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxyl
- Deaminative chlorin
- 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210. PubChem.
- Thiazole-based organic semiconductors for organic electronics. PubMed.
- Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes.
- The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole.
- ChemInform Abstract: Thiazole-Based Organic Semiconductors for Organic Electronics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1120214-96-1|Methyl 2-bromo-5-propylthiazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. Methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate CAS#: 1120214-96-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES [zenodo.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thiazole-based organic semiconductors for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-bromo-5-propylthiazole-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1455033#methyl-2-bromo-5-propylthiazole-4-carboxylate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com